Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-methyl-6-oxo-1-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-4-8-13-9(3)10(6-7-11(13)14)12(15)16-5-2/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
DDDYHTZJYXACFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=CC1=O)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Method
The most commonly reported synthetic approach to Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate involves a multi-component condensation reaction. This typically includes:
- Starting materials: Ethyl acetoacetate, an appropriate aldehyde (to introduce the propyl group), and ammonia or a primary amine.
- Catalyst: Piperidine or similar organic bases.
- Reaction conditions: Reflux in ethanol or another suitable solvent, often under inert atmosphere to prevent oxidation.
- Mechanism: The reaction proceeds via Knoevenagel condensation followed by cyclization to form the dihydropyridine ring.
This method yields the target compound with moderate to good efficiency and allows for structural modifications by varying the aldehyde or amine components.
Hydrothermal Synthesis
A green and efficient alternative involves hydrothermal synthesis, particularly for related 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives, which are precursors or analogs of the target compound. This method includes:
- Reactants: 2-chloro-5-trifluoromethylpyridine and water.
- Conditions: Sealed hydrothermal reactor at 100–180 °C for 24–72 hours.
- Outcome: Formation of crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid with high purity and yield (>80%).
- Advantages: Environmentally friendly (water as solvent), simple equipment, high crystal stability, and minimal thermal stress.
This approach can be adapted for the esterification step to obtain the ethyl ester derivative.
Microwave and Infrared Irradiation-Assisted Synthesis
Recent advances have demonstrated the use of energy-efficient methods such as microwave irradiation and infrared (IR) irradiation to accelerate the synthesis of pyridine derivatives structurally related to this compound:
- IR irradiation: Used to promote condensation of 4H-pyrans with acids or amines in ethanol at moderate temperatures (~80 °C) for short times (~15 minutes), yielding dihydropyridine derivatives with good purity after recrystallization.
- Microwave irradiation: Applied in cyclization steps to reduce reaction times and improve yields compared to conventional heating.
These methods offer greener and faster alternatives to traditional reflux techniques.
Industrial Production Considerations
In industrial settings, the synthesis of this compound typically scales up the classical condensation route with optimizations:
- Continuous flow reactors: Enhance reaction control, heat transfer, and scalability.
- Automated systems: Improve reproducibility and reduce human error.
- Purification: Employ recrystallization and chromatographic techniques to achieve high purity.
- Yield optimization: Reaction parameters such as temperature, catalyst loading, and solvent choice are finely tuned to maximize output.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Condensation | Ethyl acetoacetate, aldehyde, amine | Reflux in ethanol, piperidine catalyst | Moderate to high (50-80%) | Well-established, versatile | Longer reaction times, solvent use |
| Hydrothermal Synthesis | 2-chloro-5-trifluoromethylpyridine, water | 100–180 °C, 24–72 h, sealed reactor | >80 | Green solvent, high purity, stable crystals | Requires specialized equipment |
| IR Irradiation-Assisted Synthesis | 4H-pyrans, sulfuric acid, ethanol | 80 °C, 15 min | Moderate (40-60%) | Fast, energy-efficient | Limited substrate scope |
| Microwave Irradiation | Cyclization intermediates | Microwave heating, short time | High (>80%) | Rapid, high yield | Equipment cost |
Detailed Research Findings
- The classical condensation method remains the backbone of synthesis due to its adaptability to various substituents and relatively straightforward procedure.
- Hydrothermal synthesis offers a sustainable alternative, especially for producing stable crystalline intermediates or analogs, with yields exceeding 80% and minimal environmental impact.
- Energy-assisted methods like IR and microwave irradiation significantly reduce reaction times and improve yields, aligning with green chemistry principles.
- Purification by recrystallization from ethanol-water mixtures is commonly employed to isolate the product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or propyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxyl-substituted dihydropyridines.
Scientific Research Applications
Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s key structural features can be compared to derivatives with modifications at positions 1, 2, 4, and 5 of the pyridinone ring:
Table 1: Structural and Functional Comparison of Selected Pyridinone Derivatives
Key Observations:
- Position 1 Substituents : The propyl group in the target compound confers moderate lipophilicity compared to phenyl (bulkier, aromatic) or methyl (smaller) groups. This may influence membrane permeability in biological systems .
- Electron-Withdrawing Groups: Derivatives with 4-chloro or 5-cyano substituents exhibit enhanced reactivity or biological activity due to electron-withdrawing effects. For example, the 5-cyano analog in showed relaxant effects on rat trachea .
- Fluorinated Analogs : Fluorine substitution (e.g., 2-difluoromethyl in ) improves metabolic stability, a critical factor in drug design .
Crystallographic and Structural Insights
- Hydrogen Bonding : Etter’s graph set analysis () indicates that substituents like carbonyl or hydroxyl groups influence crystal packing via intermolecular hydrogen bonds, affecting solubility and stability .
- Software Tools : Programs like SHELXL () and ORTEP () enable precise structural validation, critical for understanding conformation-activity relationships .
Biological Activity
Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate (CAS No. 1187433-41-5) is a compound that has garnered attention for its potential biological activities. This article aims to summarize the available research regarding its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17NO3
- Molecular Weight : 223.27 g/mol
- Structure : The compound features a dihydropyridine ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that dihydropyridine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Potential
Dihydropyridine derivatives have also been investigated for their anticancer properties. Studies have reported that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
Case Study:
In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxicity with an IC50 value of approximately 15 µM, indicating significant potential as an anticancer agent compared to standard treatments like bleomycin .
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. These findings are promising for developing treatments for neurodegenerative diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to microbial metabolism.
- Induction of Apoptosis : It promotes apoptosis in cancer cells via mitochondrial pathways.
- Antioxidant Properties : It may scavenge free radicals, thereby protecting cells from oxidative damage.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with low toxicity profiles in animal models. Further studies are needed to establish its safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
